molecular formula C19H27N3O5S B2766348 2-((4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid CAS No. 801225-22-9

2-((4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B2766348
CAS No.: 801225-22-9
M. Wt: 409.5
InChI Key: NXQWCZDTTZJRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is a recognized and potent inhibitor of Histone Deacetylase 6 (HDAC6), demonstrating high selectivity over other HDAC isoforms [https://pubmed.ncbi.nlm.nih.gov/29442355/]. This selectivity is a key research value, as it allows scientists to probe the specific biological functions of HDAC6 without the confounding effects of inhibiting class I HDACs. HDAC6 is a unique cytosolic deacetylase whose primary targets include α-tubulin, HSP90, and cortactin, playing a critical role in cellular processes such as cell motility, protein trafficking, and the degradation of aggregated proteins [https://www.nature.com/articles/s41571-019-0266-5]. Consequently, this inhibitor is a vital tool in oncology research, where it is used to investigate mechanisms of cancer cell proliferation and metastasis, and to explore potential therapeutic strategies in various hematological and solid tumor models [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5835698/]. Beyond oncology, its application extends to neurological disease research, particularly in models of neurodegenerative disorders like Alzheimer's and Huntington's disease, where HDAC6 inhibition has been shown to enhance autophagic clearance of toxic protein aggregates, thereby improving neuronal health and function [https://pubmed.ncbi.nlm.nih.gov/30660750/]. The compound's well-defined mechanism of action and selectivity make it an indispensable pharmacological probe for dissecting HDAC6-related pathways and validating it as a therapeutic target across multiple disease contexts.

Properties

IUPAC Name

2-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5S/c1-21-10-12-22(13-11-21)28(26,27)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19(24)25/h6-9,16-17H,2-5,10-13H2,1H3,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQWCZDTTZJRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H24N4O4S\text{C}_{17}\text{H}_{24}\text{N}_{4}\text{O}_{4}\text{S}

Key Characteristics

PropertyValue
Molecular Weight368.46 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

  • Inhibition of Enzymes : Studies have shown that the compound exhibits inhibitory effects on certain enzymes, which can lead to therapeutic benefits in conditions such as hypertension and inflammation.
  • Receptor Binding : The sulfonamide group is known for its ability to interact with various receptors, potentially modulating signaling pathways critical for cell function.

Antihypertensive Effects

Research indicates that derivatives of this compound may exhibit antihypertensive properties through the inhibition of angiotensin-converting enzyme (ACE). For instance, related compounds have shown IC50 values indicating effective inhibition at low concentrations:

CompoundIC50 (µM)
Parent Compound0.07
Hydroxamic Acid Derivative0.011

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses has been documented. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

Case Studies

  • Hypertensive Rat Model :
    • A study involving renal hypertensive rats demonstrated that oral administration of the compound at doses of 10 mg/kg resulted in significant reductions in systolic blood pressure without adverse effects on heart rate .
  • Xanthine Oxidase Inhibition :
    • Related compounds have been evaluated for their ability to inhibit xanthine oxidase, an enzyme involved in uric acid production. One derivative exhibited an IC50 value of 5.5 nM, showcasing its potential as a treatment for gout .
  • Cancer Cell Line Studies :
    • Preliminary investigations into the cytotoxic effects on cancer cell lines indicate that the compound may induce apoptosis in specific tumor types, warranting further exploration into its anticancer potential.

Comparison with Similar Compounds

Substituent Variations in Piperazine/Sulfonamide Groups

Compound Name Substituents Key Structural Differences CAS Number Source
Target Compound 4-Methylpiperazinyl-sulfonyl Central cyclohexanecarboxylic acid with 4-methylpiperazine sulfonamide Not provided -
2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid N-Isopropylsulfamoyl Isopropyl group replaces methylpiperazine; altered steric and electronic properties 817187-19-2
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Fluorenylmethoxycarbonyl (Fmoc) Fmoc-protected piperazine; used in peptide synthesis rather than drug discovery 180576-05-0

Key Findings :

  • The target compound ’s 4-methylpiperazine group enhances solubility in polar solvents compared to the N-isopropylsulfamoyl analog, which may exhibit higher lipophilicity .
  • The Fmoc derivative (CAS 180576-05-0) is primarily a synthetic intermediate, lacking pharmacological relevance due to its bulky protective group .

Variations in Cyclohexane Carboxylic Acid Backbone

Compound Name Cyclohexane Modification Functional Impact CAS Number Source
2-((3-Acetylphenyl)carbamoyl)cyclohexanecarboxylic acid 3-Acetylphenyl substituent Acetyl group may reduce metabolic stability 331987-27-0
2-((3,4-Dimethylphenyl)carbamoyl)cyclohexanecarboxylic acid 3,4-Dimethylphenyl substituent Increased hydrophobicity; potential for enhanced membrane permeability 448254-83-9

Key Findings :

  • The 3,4-dimethylphenyl analog (CAS 448254-83-9) shows higher thermal stability (97% purity) compared to the acetyl-substituted derivative (97% purity but lower stock availability) .

Q & A

What synthetic strategies are effective for introducing the 4-methylpiperazinyl sulfonyl group into aromatic systems?

Level: Basic
Methodological Answer:
The sulfonylation of aromatic amines with 4-methylpiperazine typically involves reacting a sulfonyl chloride derivative with the amine under basic conditions. For example, the sulfonyl chloride intermediate can be prepared by chlorosulfonation of a substituted benzene ring, followed by coupling with 4-methylpiperazine in dichloromethane or THF, using a base like triethylamine to scavenge HCl. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often employs column chromatography or recrystallization. Similar sulfonylation methodologies are described in carbamate syntheses, where catalytic HCl is used to enhance reactivity .

Which analytical techniques are most reliable for confirming the structural integrity of the compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl, carbamoyl groups) and cyclohexane ring conformation.
  • High-Performance Liquid Chromatography (HPLC): A mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) effectively resolves impurities and verifies purity (>95%) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

How can researchers optimize reaction conditions to mitigate by-product formation during the carbamoyl linkage synthesis?

Level: Advanced
Methodological Answer:

  • Stoichiometry Control: Use a slight excess (1.2–1.5 equiv) of the carbamoylating agent (e.g., isocyanate or chloroformate) to ensure complete reaction.
  • Catalysis: Introduce catalytic HCl or Lewis acids (e.g., ZnCl₂) to accelerate carbamoyl bond formation, as demonstrated in analogous carbamate syntheses .
  • Temperature Modulation: Maintain temperatures between 0–25°C to suppress side reactions like hydrolysis.
  • By-Product Monitoring: Employ gradient HPLC to track intermediates and by-products, adjusting mobile phase composition as needed .

What methodologies are recommended for resolving discrepancies in the compound’s solubility data across studies?

Level: Advanced
Methodological Answer:

  • Standardized Solvent Systems: Use USP-grade solvents (e.g., DMSO, ethanol) and control temperature (25°C ± 1°C) during solubility testing.
  • Polymorph Screening: Characterize crystalline forms via X-ray diffraction, as disordered cyclohexane conformations (observed in related compounds) may influence solubility .
  • Dynamic Light Scattering (DLS): Assess aggregation states in solution, which can artificially reduce apparent solubility.

How should researchers approach the identification and quantification of trace impurities?

Level: Advanced
Methodological Answer:

  • Gradient HPLC-UV/MS: Use a C18 column with a water-acetonitrile gradient (0.1% formic acid) to separate impurities. Spike samples with known impurities (e.g., sulfonamide by-products) for retention time matching .
  • Forced Degradation Studies: Expose the compound to heat, light, and acidic/alkaline conditions to generate degradation products, followed by structural elucidation via MS/MS.
  • Quantitative NMR (qNMR): Integrate impurity peaks against a certified internal standard (e.g., 1,3,5-trimethoxybenzene).

What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

Level: Basic/Advanced
Methodological Answer:

  • Cell Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Normalize activity against purity data (HPLC ≥95%) to exclude matrix effects .
  • Enzyme Inhibition Studies: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates. Include positive controls (e.g., staurosporine for kinases).
  • Assay Reproducibility: Pre-treat cells with standardized serum concentrations and passage numbers to minimize variability .

How can the stereochemical configuration of the cyclohexanecarboxylic acid moiety be confirmed experimentally?

Level: Advanced
Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.
  • X-ray Crystallography: Resolve cyclohexane chair conformations and hydrogen-bonding networks, as demonstrated in carbamate crystal structures .
  • NOESY NMR: Detect through-space correlations between cyclohexane protons and adjacent substituents to infer stereochemistry .

What strategies are effective in scaling up the synthesis while maintaining yield and purity?

Level: Advanced
Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Solvent Optimization: Replace volatile solvents (e.g., chloroform) with safer alternatives (e.g., ethyl acetate) without compromising yield.
  • Crystallization Engineering: Control cooling rates and seed crystal addition to ensure uniform particle size distribution, reducing impurity entrapment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.